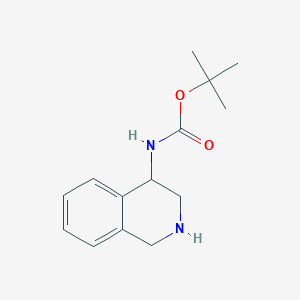
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its unique structure, which includes a tert-butyl group attached to a tetrahydroisoquinoline moiety via a carbamate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Primary amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially affecting pathways involved in mood regulation and cognitive function. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- tert-Butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAYLHGSZWLNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)
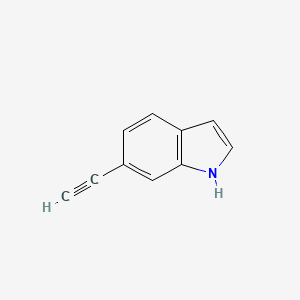
![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)
![N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2373361.png)
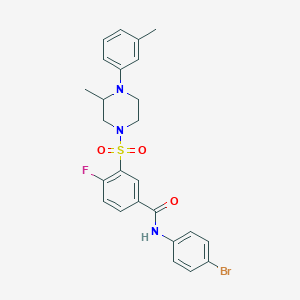
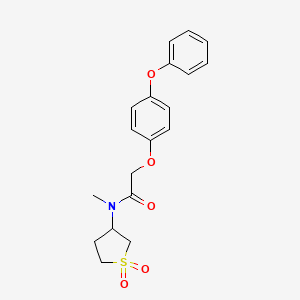
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2373366.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)
![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)
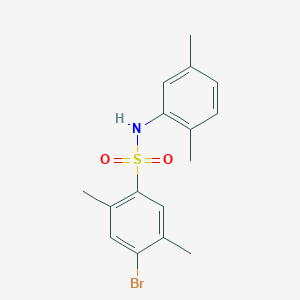
![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)

